molecular formula C20H21Cl2N3O4 B11556375 N-(3,4-dichlorophenyl)-3-[(2E)-2-(3-methoxy-4-propoxybenzylidene)hydrazinyl]-3-oxopropanamide

N-(3,4-dichlorophenyl)-3-[(2E)-2-(3-methoxy-4-propoxybenzylidene)hydrazinyl]-3-oxopropanamide

Cat. No.: B11556375
M. Wt: 438.3 g/mol
InChI Key: WLFYEDDMEGYWSR-FSJBWODESA-N
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Description

N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a dichlorophenyl group and a methoxy-propoxyphenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with acetic anhydride to form N-(3,4-dichlorophenyl)acetamide. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The final step involves the condensation of this hydrazide with 3-methoxy-4-propoxybenzaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-DICHLOROPHENYL)-1-NAPHTHAMIDE
  • N-(2,3-DICHLOROPHENYL)-1-NAPHTHAMIDE
  • N-(2,4-DICHLOROPHENYL)-1-NAPHTHAMIDE
  • N-(2,6-DICHLOROPHENYL)-1-NAPHTHAMIDE

Uniqueness

Compared to similar compounds, N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methoxy-propoxyphenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C20H21Cl2N3O4

Molecular Weight

438.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N'-[(E)-(3-methoxy-4-propoxyphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C20H21Cl2N3O4/c1-3-8-29-17-7-4-13(9-18(17)28-2)12-23-25-20(27)11-19(26)24-14-5-6-15(21)16(22)10-14/h4-7,9-10,12H,3,8,11H2,1-2H3,(H,24,26)(H,25,27)/b23-12+

InChI Key

WLFYEDDMEGYWSR-FSJBWODESA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=N/NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NNC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC

Origin of Product

United States

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